5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines.
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as thieno[3,2-d]pyrimidine-4-ones and thieno[3,4-b]pyridine derivatives . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of 5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Biological Activity
The compound 5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H23ClN2S
- Molecular Weight : 404.89 g/mol
- IUPAC Name : this compound
This compound features a thieno[2,3-d]pyrimidine core linked to a piperazine moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related pyrimidine derivatives. For instance, compounds structurally similar to the target compound were evaluated for their cytotoxic effects against various cancer cell lines. In one study, several derivatives exhibited significant antiproliferative activity, with some achieving a growth inhibition (GI) value of over 80% against non-small cell lung cancer (NSCLC) lines at concentrations as low as 10 μM .
The proposed mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : Many pyrimidine derivatives interact with kinase receptors, which are critical in cancer signaling pathways. This interaction may lead to the inhibition of tumor growth and proliferation.
- Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.
Pharmacokinetics and Drug-Likeness
The ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of similar compounds indicate favorable drug-likeness properties. These properties are essential for the development of effective therapeutic agents .
Study 1: Anticancer Evaluation
A recent study synthesized a series of thieno[2,3-d]pyrimidine derivatives and tested their anticancer efficacy. The compound exhibited strong cytotoxicity against several cancer cell lines, including HCT-116 (colorectal carcinoma) and SK-BR-3 (breast cancer). The results indicated that modifications to the piperazine moiety significantly influenced biological activity .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory activities of related compounds. The synthesized derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) and urease enzymes. Some derivatives showed promising inhibitory effects, suggesting potential applications in treating neurodegenerative diseases and infections caused by urease-producing bacteria .
Summary of Biological Activities
Activity Type | Compound | Cell Line/Target | Concentration | Effect (%) |
---|---|---|---|---|
Anticancer Activity | Thieno-Pyrimidine Derivative | HOP-92 (NSCLC) | 10 μM | 86.28 |
Anticancer Activity | Thieno-Pyrimidine Derivative | HCT-116 (Colorectal) | 10 μM | 40.87 |
AChE Inhibition | Piperazine Derivative | AChE | - | Significant |
Urease Inhibition | Piperazine Derivative | Urease | - | Significant |
ADME-Tox Predictions
Property | Value |
---|---|
Oral Bioavailability | High |
Blood-Brain Barrier Penetration | Moderate |
Metabolism | Hepatic |
Toxicity | Low |
Properties
Molecular Formula |
C29H24Cl2N4S |
---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C29H24Cl2N4S/c30-22-12-10-20(11-13-22)24-18-36-29-26(24)28(32-19-33-29)35-16-14-34(15-17-35)27(21-6-2-1-3-7-21)23-8-4-5-9-25(23)31/h1-13,18-19,27H,14-17H2 |
InChI Key |
WQAIQVFWPIAEJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)C(C5=CC=CC=C5)C6=CC=CC=C6Cl |
Origin of Product |
United States |
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